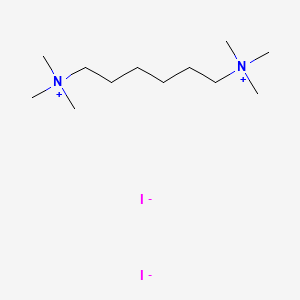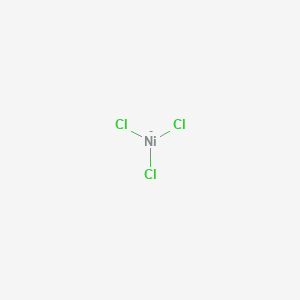
Trichloronickelate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloronickelate(1-) is a nickel coordination entity and a perchlorometallate anion.
Wissenschaftliche Forschungsanwendungen
Health Risk Assessment : Trichloroethylene (TCE), a common environmental contaminant related to Trichloronickelate(1-), poses challenges in assessing human health risks due to its complex metabolism and toxicity. Significant scientific outreach and research have been conducted to understand the pharmacokinetics, modes of action, and effects of TCE metabolites (Chiu, Caldwell, Keshava, & Scott, 2006).
Cancer Epidemiology : Research on Trichloroethylene has found evidence of excess cancer incidence among occupational cohorts, particularly in kidney, liver, and non-Hodgkin's lymphoma, although results are likely confounded by exposure to other solvents (Wartenberg, Reyner, & Scott, 2000).
Antimicrobial Polymers : Triclosan, a related compound, is used in antimicrobial personal care products and its widespread use has led to environmental contamination. Its efficacy in polymers for persistent antibacterial action has been assessed, highlighting concerns about bacterial resistance and selective use in hospital environments (Kalyon & Olgun, 2001).
Water Treatment : The degradation of inorganic chloramines, including trichloramine, by UV irradiation in pool water has been studied. This process is effective in mitigating skin and respiratory irritations caused by disinfection by-products in recreational pool water (Soltermann, Widler, Canonica, & von Gunten, 2014).
Toxicokinetics in Humans : Studies on toxicokinetics of trichloroethylene and tetrachloroethylene in humans have provided insights into their metabolism, suggesting potential differences in metabolic clearance and production of metabolites at environmental exposure levels (Chiu, Micallef, Monster, & Bois, 2007).
Occupational Exposure and Cancer Risk : Investigations into occupational exposure to trichloroethylene and perchloroethylene have explored their association with lymphoma, liver, and kidney cancer, with some evidence indicating a risk of cancer in subjects exposed to these compounds (Vlaanderen et al., 2013).
Remediation of Groundwater Pollutants : Research has been conducted on the remediation of trichloroethylene in groundwater using bio-precipitated and encapsulated palladium nanoparticles. These have been tested in fixed bed reactors for effective water treatment (Hennebel et al., 2009).
Eigenschaften
Produktname |
Trichloronickelate(1-) |
|---|---|
Molekularformel |
Cl3Ni- |
Molekulargewicht |
165.05 g/mol |
IUPAC-Name |
trichloronickel(1-) |
InChI |
InChI=1S/3ClH.Ni/h3*1H;/q;;;+2/p-3 |
InChI-Schlüssel |
RIIFPDUMQWZISY-UHFFFAOYSA-K |
Kanonische SMILES |
Cl[Ni-](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



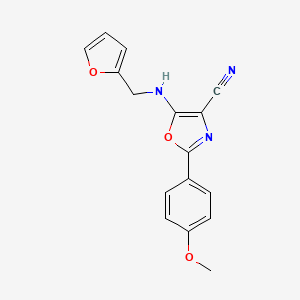
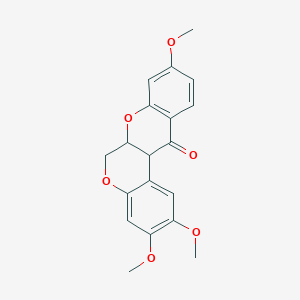
![(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1202276.png)
![6-Amino-1-(4-fluorophenyl)-3-methyl-4-thiophen-2-yl-5-pyrazolo[3,4-b]pyridinecarbonitrile](/img/structure/B1202279.png)
![5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B1202280.png)
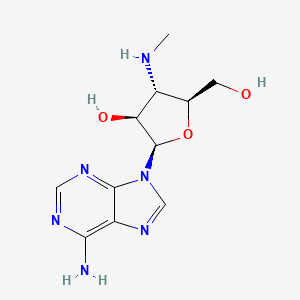
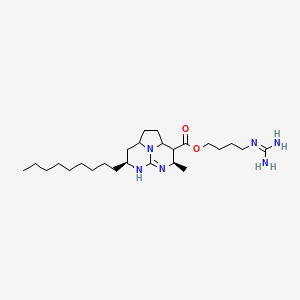
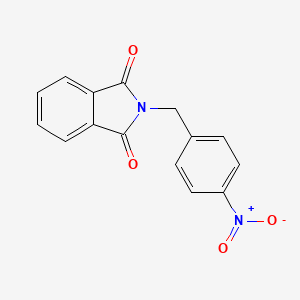
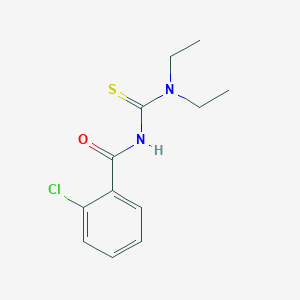
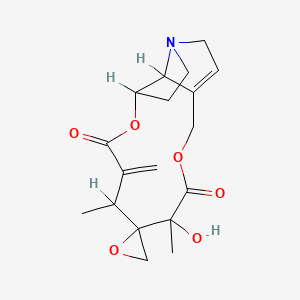
![(5S)-9-(1-hydroxypropan-2-yl)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol](/img/structure/B1202292.png)
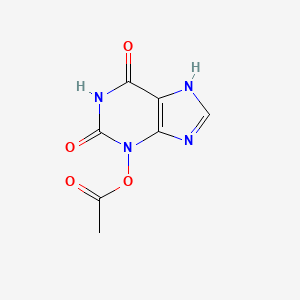
![4-(Hydroxymethyl)-8,12,12-trimethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridec-4-en-3-one](/img/structure/B1202296.png)
